(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c1-33-19-11-9-18(10-12-19)29-15-22(20-6-2-3-7-21(20)25(29)31)26(32)34-16-17-14-24(30)28-13-5-4-8-23(28)27-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFWIFSPPKBCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.43 g/mol. The structure features a pyrido[1,2-a]pyrimidine core and an isoquinoline moiety, which are known to contribute to various pharmacological effects.
Antiinflammatory Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have been shown to inhibit hyaluronidase activity, which is crucial in mediating inflammatory responses. In vitro studies demonstrated that certain derivatives achieved greater inhibition than standard anti-inflammatory drugs like Indomethacin at specific concentrations .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Compounds with similar heterocyclic frameworks have been reported to exhibit activity against various bacterial strains. This antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that the compound may possess cytotoxic properties against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although detailed mechanisms remain to be fully elucidated. Further research is warranted to explore its efficacy in various cancer models.
Case Study 1: Anti-inflammatory Effects
A study published in World Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of pyrido[1,2-a]pyrimidin derivatives. Researchers found that certain compounds demonstrated marked anti-inflammatory activity in carrageenan-induced edema models in rats, suggesting potential therapeutic applications in treating chronic inflammatory diseases .
Case Study 2: Cytotoxicity Assessment
In a separate investigation focused on cytotoxicity, researchers assessed the effects of related pyrido[1,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated dose-dependent cytotoxicity with significant apoptotic effects observed at higher concentrations. These results highlight the need for further exploration into the anticancer potential of such compounds .
Comparative Analysis of Similar Compounds
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Molecular Formula : C30H27N5O4
- Molecular Weight : 521.6 g/mol
The structure features a pyrido-pyrimidine core linked to an isoquinoline derivative, which is significant for its biological activity.
Chemical Identification
- CAS Number : 1029747-81-6
- IUPAC Name : (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
For instance, research has demonstrated that compounds with similar structures can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the disruption of cellular processes that lead to uncontrolled growth and survival of cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest it may possess activity against a range of pathogens, including bacteria and fungi. This is particularly relevant given the increasing concern over antibiotic resistance.
Case Study : A study evaluating various derivatives of pyrido-pyrimidine compounds found that certain modifications enhanced their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging research indicates that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve:
- Reduction of oxidative stress.
- Modulation of neuroinflammatory responses.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to various diseases, including those implicated in cancer and metabolic disorders.
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its ester linkage and isoquinoline carboxylate moiety. Below is a comparison with structurally related carboxamide and ester derivatives (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations :
- Ester vs. Amide Linkage : The target compound’s ester group may confer higher hydrolytic lability compared to carboxamide analogs, impacting oral bioavailability .
- Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups (e.g., 4-methylphenyl in CAS 902034-99-5) .
Pharmacological Activity
highlights that N-benzyl-2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit analgesic activity in the acetic acid writhing model, comparable to 4-hydroxyquinolin-2-ones . This suggests bioisosteric replacement of the quinolinone core with pyrido[1,2-a]pyrimidinone retains activity. However, the target compound’s isoquinoline ester moiety may alter its pharmacokinetic profile or target selectivity.
Q & A
Q. How can researchers integrate this compound into broader pharmacological or chemical theories?
- Methodological Answer : Align experimental findings with conceptual frameworks such as ligand-receptor interaction theories or heterocyclic chemistry principles. For example, stresses linking bioactivity data to receptor-binding hypotheses (e.g., opioid or COX inhibition) to contextualize mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
